1-Butyl-3-vinylimidazolium bromide, 98% 1-Butyl-3-vinylimidazolium bromide, 98%
Brand Name: Vulcanchem
CAS No.: 34311-90-5
VCID: VC11728815
InChI: InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
SMILES: CCCC[N+]1=CN(C=C1)C=C.[Br-]
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol

1-Butyl-3-vinylimidazolium bromide, 98%

CAS No.: 34311-90-5

Cat. No.: VC11728815

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-3-vinylimidazolium bromide, 98% - 34311-90-5

Specification

CAS No. 34311-90-5
Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
IUPAC Name 1-butyl-3-ethenylimidazol-1-ium;bromide
Standard InChI InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
Standard InChI Key XALVOFYVVOAYPO-UHFFFAOYSA-M
SMILES CCCC[N+]1=CN(C=C1)C=C.[Br-]
Canonical SMILES CCCC[N+]1=CN(C=C1)C=C.[Br-]

Introduction

Structural and Molecular Characteristics

Chemical Architecture

BVImBr features a 1-vinylimidazolium cation paired with a bromide anion. The cation consists of an imidazole ring substituted at the 1-position by a butyl group (C4H9\text{C}_4\text{H}_9) and at the 3-position by a vinyl group (CH2=CH\text{CH}_2=\text{CH}) . This structure confers dual functionality: the butyl chain enhances hydrophobicity, while the vinyl group enables radical polymerization into poly(ionic liquids) (PILs) .

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number1033461-45-8
Molecular FormulaC9H15BrN2\text{C}_9\text{H}_{15}\text{BrN}_2
Exact Mass230.041855 Da
DensityNot reported
Melting PointNot reported

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy validate BVImBr’s structure. The 1H^1\text{H}-NMR spectrum exhibits characteristic vinyl proton signals at δ 5.2–5.8 ppm (CH2 _2=CH) and imidazolium ring protons at δ 7.4–9.5 ppm . FTIR spectra show C=C stretching vibrations at 1640 cm1^{-1} and C-N imidazolium peaks near 1160 cm1^{-1} .

Synthesis and Polymerization

Monomer Synthesis

BVImBr is synthesized via quaternization of 1-vinylimidazole with 1-bromobutane in ethyl acetate at 110°C for 24–48 hours :

1-Vinylimidazole+C4H9BrEthyl AcetateBVImBr+HBr\text{1-Vinylimidazole} + \text{C}_4\text{H}_9\text{Br} \xrightarrow{\text{Ethyl Acetate}} \text{BVImBr} + \text{HBr}

The reaction achieves >99% yield due to stoichiometric excess of 1-bromobutane (1:1.2 molar ratio) . Purification involves sequential ethyl acetate washes and vacuum drying over P2 _2O5 _5 .

Radical Polymerization

BVImBr undergoes free-radical polymerization using azobisisobutyronitrile (AIBN) initiator (1 wt%) in chloroform at 60°C :

nBVImBrAIBN, ChloroformPoly(BVImBr)n \, \text{BVImBr} \xrightarrow{\text{AIBN, Chloroform}} \text{Poly(BVImBr)}

Crosslinked variants are produced by copolymerizing BVImBr with divinylbenzene, yielding materials with enhanced thermal stability (decomposition >300°C) .

Table 2: Polymerization Conditions

ParameterValue
InitiatorAIBN (1 wt%)
SolventChloroform
Temperature60°C
Reaction Time6 hours

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of −42°C for poly(BVImBr), indicating high chain mobility . Thermogravimetric analysis (TGA) shows 5% weight loss at 280°C, attributed to bromide anion decomposition .

Transport Properties

The Walden plot analysis of BVImBr-based ionic liquids demonstrates ionicity values below ideal KCl solutions, suggesting prevalent ion pairing . Viscosity (η\eta) follows the Vogel–Fulcher–Tammann equation:

η=η0exp(BTT0)\eta = \eta_0 \exp\left(\frac{B}{T - T_0}\right)

where B=1200KB = 1200 \, \text{K} and T0=180KT_0 = 180 \, \text{K} for BVImBr .

Functional Applications

Antimicrobial Activity

Electrospun poly(BVImBr) fibers exhibit minimum inhibitory concentrations (MICs) of 0.5–4 μg/mL against Staphylococcus aureus and Candida albicans . The mechanism involves cationic imidazolium groups disrupting microbial membranes via electrostatic interactions .

Table 3: Antimicrobial Efficacy

MicroorganismMIC (μg/mL)
Escherichia coli2
Pseudomonas aeruginosa4
Aspergillus niger8

Electrochemical Applications

BVImBr serves as a precursor for ion-conductive membranes in batteries, with ionic conductivities reaching 1.2 mS/cm at 25°C . The vinyl group enables covalent anchoring to electrodes, reducing electrolyte leakage .

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